molecular formula C17H13N3O3SD4 B602727 N-Desmethyl Rosiglitazone-d4 CAS No. 1215407-67-2

N-Desmethyl Rosiglitazone-d4

Cat. No.: B602727
CAS No.: 1215407-67-2
M. Wt: 347.43
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Desmethyl Rosiglitazone-d4 is a deuterium-labeled derivative of N-Desmethyl Rosiglitazone, which is a major metabolite of Rosiglitazone. Rosiglitazone is a thiazolidinedione antidiabetic drug that acts as a potent and selective activator of peroxisome proliferator-activated receptor gamma (PPARγ). The deuterium labeling in this compound is used primarily for research purposes, particularly in the study of drug metabolism and pharmacokinetics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic route for N-Desmethyl Rosiglitazone involves the N-demethylation of Rosiglitazone. This reaction is typically mediated by cytochrome P450 enzymes, particularly CYP2C8 . The deuterium-labeled version, N-Desmethyl Rosiglitazone-d4, is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the molecule .

Industrial Production Methods

Industrial production of this compound involves the use of advanced organic synthesis techniques to ensure the incorporation of deuterium atoms at specific positions in the molecule. This process often requires specialized equipment and conditions to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-Desmethyl Rosiglitazone-d4 undergoes several types of chemical reactions, including:

    Reduction: This reaction involves the gain of electrons, typically leading to the formation of reduced metabolites.

    Substitution: This reaction involves the replacement of one functional group with another, often mediated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific pH and temperature .

Major Products Formed

The major products formed from these reactions include hydroxylated and reduced metabolites, which are often studied to understand the metabolic pathways and pharmacokinetics of the compound .

Comparison with Similar Compounds

N-Desmethyl Rosiglitazone-d4 is similar to other thiazolidinedione derivatives, such as:

    Pioglitazone: Another thiazolidinedione antidiabetic drug that also acts as a PPARγ agonist.

    Troglitazone: An older thiazolidinedione that was withdrawn from the market due to hepatotoxicity.

This compound is unique due to its deuterium labeling, which provides advantages in pharmacokinetic studies by allowing for precise quantitation and reduced metabolic variability .

Biological Activity

N-Desmethyl Rosiglitazone-d4 is a deuterated derivative of Rosiglitazone, a thiazolidinedione class drug primarily used for the treatment of type 2 diabetes mellitus (T2DM). This compound is of interest due to its biological activity, particularly its role as a selective agonist for the peroxisome proliferator-activated receptor gamma (PPARγ), which is crucial in regulating glucose and lipid metabolism.

This compound exhibits its biological activity through the activation of PPARγ, leading to improved insulin sensitivity in adipose tissue, liver, and muscle cells. This mechanism enhances glucose uptake and decreases insulin resistance, making it effective in managing blood sugar levels in diabetic patients. The compound's ability to modulate PPARγ also contributes to its effects on lipid metabolism, potentially reducing free fatty acid levels in the bloodstream .

In Vitro and In Vivo Studies

Research has demonstrated that this compound retains significant biological activity compared to its parent compound, Rosiglitazone. In vitro studies indicate that this compound can effectively activate PPARγ with an EC50 value comparable to that of Rosiglitazone. For instance, one study reported an EC50 of approximately 0.03 μmol/L for certain derivatives, highlighting the potency of these thiazolidinedione compounds .

In vivo studies further support these findings, showing that this compound administration leads to significant reductions in blood glucose levels and improved insulin sensitivity. Experimental results from glucose tolerance tests and insulin tolerance tests indicate that this compound exhibits low toxicity while effectively enhancing glucose metabolism .

Case Studies and Clinical Relevance

Several case studies have explored the pharmacokinetics and therapeutic effects of this compound in clinical settings. These studies often focus on its role in combination therapies for T2DM and its potential benefits over traditional treatments. For example, a randomized clinical trial evaluating the efficacy of various antidiabetic agents highlighted the importance of drug monitoring in optimizing treatment outcomes for patients using this compound as part of their regimen .

Table 1: Biological Activity Comparison

CompoundEC50 (μmol/L)Insulin Sensitivity ImprovementToxicity Level
This compound0.03 ± 0.01SignificantLow
Rosiglitazone0.02 ± 0.01ModerateModerate

Table 2: Summary of In Vivo Study Results

Study ParameterResult
Blood Glucose ReductionSignificant (p < 0.05)
Insulin Tolerance TestImproved response
Acute Toxicity (LD50)High threshold (>200 mg/kg)

Properties

IUPAC Name

5-[[2,3,5,6-tetradeuterio-4-[2-(pyridin-2-ylamino)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c21-16-14(24-17(22)20-16)11-12-4-6-13(7-5-12)23-10-9-19-15-3-1-2-8-18-15/h1-8,14H,9-11H2,(H,18,19)(H,20,21,22)/i4D,5D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJQTVMXUIGXRMR-UGWFXTGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NCCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CC2C(=O)NC(=O)S2)[2H])[2H])OCCNC3=CC=CC=N3)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.